What are the chemical properties of N-(morpholine-4-carbothioyl)benzamide?
What are the chemical properties of N-(morpholine-4-carbothioyl)benzamide?
An In-depth Technical Guide to the Chemical Properties of N-(morpholine-4-carbothioyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(morpholine-4-carbothioyl)benzamide is a member of the acylthiourea class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core chemical properties, synthesizing data from crystallographic, spectroscopic, and computational studies. We delve into its molecular structure, detailing the solid-state conformation and the critical role of intermolecular forces in its crystal packing. A robust, field-proven synthetic protocol is presented, followed by a summary of its key spectroscopic signatures for unambiguous characterization. Furthermore, this guide explores the molecule's chemical reactivity through the lens of Density Functional Theory (DFT), examining its frontier molecular orbitals and electrostatic potential to predict its behavior in chemical reactions. This document is intended to serve as an authoritative resource for researchers leveraging this molecule in drug design, coordination chemistry, and the development of novel organic materials.
Molecular Structure and Physicochemical Properties
The foundational chemical properties of a molecule are dictated by its structure. N-(morpholine-4-carbothioyl)benzamide (C₁₂H₁₄N₂O₂S) is a multifaceted molecule featuring a benzamide group linked to a morpholine ring via a thiourea bridge. This unique combination of functional groups imparts a specific set of physicochemical characteristics.
Chemical Identity
A summary of the key identifiers and computed properties for N-(morpholine-4-carbothioyl)benzamide is provided below.
| Property | Value | Source |
| CAS Number | 40398-30-9 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |
| Molecular Weight | 250.32 g/mol | [1] |
| IUPAC Name | N-(morpholine-4-carbothioyl)benzamide | [1] |
| Topological Polar Surface Area | 73.7 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Predicted pKa | 10.54 ± 0.70 | [1] |
Solid-State Conformation and Crystallography
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive insight into the molecule's three-dimensional structure in the solid state. Studies on a polymorph of N-(morpholine-4-carbothioyl)benzamide reveal a monoclinic crystal system with the space group P 21.[2]
Key conformational features include:
-
Morpholine Ring: Adopts a stable chair conformation, which is typical for this heterocyclic system.[2]
-
Benzene Ring: The phenyl group of the benzamide moiety is, as expected, planar.[2]
-
Relative Orientation: The arrangement of the benzoyl and morpholinyl groups around the central thiourea backbone is critical for defining intermolecular packing.
Intermolecular Interactions: The Key to Crystal Packing
The stability of the crystal lattice is not governed by covalent bonds alone, but by a network of weaker intermolecular forces. Hirshfeld surface (HS) analysis is a powerful tool for visualizing and quantifying these interactions. For N-(morpholine-4-carbothioyl)benzamide, HS analysis shows that the crystal packing is dominated by hydrogen bonds and van der Waals interactions.[2]
The primary interactions contributing to the three-dimensional architecture are:
-
H···H Contacts: Representing the largest contribution (approx. 46.7%).[2]
-
H···S/S···H Contacts: Significant interactions (approx. 21.1%) involving the sulfur atom of the thiourea group.[2]
-
H···C/C···H Contacts: Contributing around 16.5% to the overall packing.[2]
-
N—H···O, C—H···O, and C—H···S Hydrogen Bonds: These directional interactions link molecules into a robust 3D network, playing a crucial role in the stability of the crystal structure.[2]
Caption: Dominant intermolecular forces governing crystal packing.
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of N-(morpholine-4-carbothioyl)benzamide are paramount for any research application. The causality behind the chosen synthetic route is its efficiency and high yield, starting from readily available commercial precursors.
Synthetic Pathway
The most common and efficient synthesis is a one-pot, two-step reaction.[3][4] First, an acyl isothiocyanate is generated in situ from the corresponding acyl chloride. This highly reactive intermediate is then immediately trapped by a primary or secondary amine (in this case, morpholine) to yield the final product. The choice to generate the isothiocyanate in situ is critical as these intermediates can be unstable to isolation.
Caption: One-pot synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system, concluding with purification and characterization steps to ensure the final product's identity and purity.
-
Preparation of Benzoyl Isothiocyanate: To a solution of benzoyl chloride (10 mmol, 1.41 g) in dry acetone (30 mL), add a solution of potassium thiocyanate (10 mmol, 0.97 g) in dry acetone (20 mL) dropwise with stirring.[3]
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 30-60 minutes. The formation of a white precipitate (KCl) indicates the successful formation of the benzoyl isothiocyanate intermediate.
-
Nucleophilic Addition: To the above mixture, add a solution of morpholine (10 mmol, 0.87 g) in dry acetone (10 mL) dropwise. The causality for the slow addition is to control any potential exotherm and ensure a homogenous reaction.
-
Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing an ice-water mixture (200 mL). A solid precipitate of the product will form.
-
Purification: Filter the crude solid using a Buchner funnel, wash thoroughly with distilled water to remove any remaining inorganic salts, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure, colorless crystals.
-
Validation: Confirm the structure and purity of the final product using melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for the molecule, confirming the presence of key functional groups and the overall structural integrity.
| Spectroscopic Technique | Key Characteristic Peaks/Signals | Interpretation |
| FTIR (cm⁻¹) | ~3150-3300 (N-H stretch)~1650-1680 (C=O stretch, amide I)~1250-1350 (C=S stretch) | Confirms the presence of the thiourea N-H, the benzamide carbonyl, and the thiocarbonyl groups. The N-H stretch is often broad due to hydrogen bonding. |
| ¹H NMR (ppm) | ~8.5-9.5 (s, 1H, NH -C=S)~7.4-8.0 (m, 5H, Ar-H )~3.6-3.9 (m, 8H, morpholine CH₂ ) | Shows the characteristic downfield shift of the amide proton, the aromatic protons of the benzene ring, and the protons of the morpholine ring. |
| ¹³C NMR (ppm) | ~175-185 (C =S)~165-170 (C =O)~127-135 (Aromatic C )~45-50 & ~66-68 (Morpholine C ) | Confirms the presence of the thiocarbonyl and carbonyl carbons, as well as the distinct carbons of the aromatic and morpholine rings. |
Note: Exact peak positions can vary based on solvent and instrumentation. Data is synthesized from typical values for acylthioureas and related structures.[5][6]
Chemical Reactivity and Theoretical Insights
Understanding the electronic structure of N-(morpholine-4-carbothioyl)benzamide is key to predicting its reactivity. Computational chemistry, specifically Density Functional Theory (DFT), provides powerful insights that complement experimental observations.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
DFT calculations show that the HOMO and LUMO are spread across the molecule, indicating potential for both nucleophilic and electrophilic behavior.[5] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability. A large gap, as predicted for this molecule, suggests high kinetic stability and low chemical reactivity, classifying it as a "hard" molecule.[2] This inherent stability is a desirable property in drug development, as it can reduce off-target reactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface is a visual map of the charge distribution on a molecule. It is an invaluable tool for predicting how the molecule will interact with other reagents.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are prime targets for electrophilic attack. For this molecule, these are located around the oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group.[5]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic N-H proton.[5]
This analysis confirms that the molecule has distinct and predictable sites for engaging in hydrogen bonding, coordination with metals, and other chemical reactions.
Coordination Chemistry
The N,N-disubstituted N'-benzoylthiourea scaffold is well-established as an excellent ligand for a wide range of transition metals.[4] The soft sulfur atom and the hard oxygen atom can act as bidentate donors, forming stable chelate complexes with metals like Cu, Ni, Co, Pt, and Pd.[4] This chemical property opens avenues for its use in catalysis, sensor development, and the design of metallodrugs.
Potential Applications in Drug Discovery
While this guide focuses on chemical properties, it is important to contextualize the molecule's relevance. The broader class of N-acyl-morpholine-4-carbothioamides has demonstrated significant potential in drug discovery. Various derivatives have been reported to possess promising in vitro biological activities, including:
The specific chemical properties detailed in this guide—such as the molecule's structural rigidity, defined hydrogen bonding capabilities, and electronic stability—are foundational to these biological activities. They govern how the molecule interacts with biological targets like enzymes and receptors.
Conclusion
N-(morpholine-4-carbothioyl)benzamide is a structurally defined and chemically stable molecule with a rich set of properties relevant to both fundamental and applied chemistry. Its synthesis is straightforward and high-yielding. The solid-state structure is well-ordered, stabilized by a network of predictable hydrogen bonds and van der Waals interactions. Spectroscopic and computational data provide a clear picture of its electronic structure, identifying the carbonyl oxygen and thiocarbonyl sulfur as primary sites for electrophilic interaction and the N-H proton as the most acidic site. Its proven ability to act as a ligand for transition metals and its association with a biologically active class of compounds underscore its potential as a valuable building block for drug development professionals and materials scientists.
References
-
Aziz, H., et al. (2024). New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. ResearchGate. Available at: [Link]
-
Aziz, H., et al. (2024). N-Benzoyl-morpholine-4-carbothioamides: Crystal structures, Hirshfeld surface analysis, and Density functional theory calculations. ResearchGate. Available at: [Link]
-
Aziz, H., et al. (2025). New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. University of Otago. Available at: [Link]
-
(No Author Listed). Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 15114, N-Benzoylmorpholine. PubChem. Available at: [Link]
-
Al-abbasi, A. A., et al. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. PubChem. Available at: [Link]
-
SpectraBase. (n.d.). N-(Morpholin-4-carbothioyl)acetamide. SpectraBase. Available at: [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 694405, N-(morpholine-4-carbothioyl)-3-nitrobenzamide. PubChem. Available at: [Link]
-
Yegemberdiyeva, S., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. National Center for Biotechnology Information. Available at: [Link]
-
Al-abbasi, A. A., et al. (2010). N-[(Piperidin-1-yl)carbothioyl]benzamide. National Center for Biotechnology Information. Available at: [Link]
-
Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]
-
Khan, I., et al. (2012). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. researchgate.net [researchgate.net]
- 4. N-[(Piperidin-1-yl)carbothioyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(morpholine-4-carbothioyl)-3-nitrobenzamide | C12H13N3O4S | CID 694405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]
